molecular formula C131H200N34O48 B13924337 Peripheral Myelin Protein P2 (53-78), bovine

Peripheral Myelin Protein P2 (53-78), bovine

Cat. No.: B13924337
M. Wt: 3019.2 g/mol
InChI Key: IFKYGMHPIHSEIJ-BXNASAFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peripheral Myelin Protein P2 (53-78), bovine, is a peptide derived from the bovine peripheral myelin P2 protein, specifically from amino acid residues 53-78. This peptide is known for its role as a T cell epitope, which can induce experimental autoimmune neuritis in Lewis rats . It is widely used in scientific research, particularly in studies related to autoimmune diseases and neuroinflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peripheral Myelin Protein P2 (53-78), bovine, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

    Purification: of the peptide using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While the industrial production of this compound, is not extensively documented, it is likely that large-scale synthesis follows similar principles as SPPS, with optimizations for scale, efficiency, and cost-effectiveness. This may include the use of automated peptide synthesizers and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Peripheral Myelin Protein P2 (53-78), bovine, primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as:

    Oxidation: Oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid substitution during peptide synthesis.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.

    Deprotection Reagents: Piperidine for Fmoc group removal.

    Cleavage Reagents: Trifluoroacetic acid (TFA) for peptide-resin cleavage.

Major Products Formed

The primary product formed is the this compound peptide. Side products may include truncated peptides, deletion sequences, and peptides with modified amino acids.

Scientific Research Applications

Peripheral Myelin Protein P2 (53-78), bovine, has several scientific research applications:

Mechanism of Action

Peripheral Myelin Protein P2 (53-78), bovine, acts as a T cell epitope. When introduced into an organism, it is processed and presented by antigen-presenting cells (APCs) to T cells. This interaction activates T cells, leading to an immune response. In the context of experimental autoimmune neuritis, this immune response targets the myelin sheath, causing inflammation and demyelination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Peripheral Myelin Protein P2 (53-78), bovine, is unique due to its specific sequence and its ability to induce experimental autoimmune neuritis in Lewis rats. This makes it a valuable tool for studying the mechanisms of autoimmune neuritis and testing potential therapeutic interventions.

Properties

Molecular Formula

C131H200N34O48

Molecular Weight

3019.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C131H200N34O48/c1-10-63(4)102(161-114(196)79(41-47-99(184)185)150-127(209)104(67(8)170)163-121(203)86(57-93(136)174)156-109(191)73(33-21-23-49-133)145-118(200)84(55-71-30-18-13-19-31-71)158-123(205)90-35-25-51-165(90)129(211)89(61-167)160-113(195)77(39-45-97(180)181)149-124(206)101(137)65(6)168)125(207)159-88(60-166)122(204)155-83(54-70-28-16-12-17-29-70)116(198)144-72(32-20-22-48-132)108(190)153-81(52-62(2)3)107(189)141-59-94(175)143-74(36-42-91(134)172)110(192)146-76(38-44-96(178)179)112(194)154-82(53-69-26-14-11-15-27-69)117(199)148-75(37-43-95(176)177)111(193)147-78(40-46-98(182)183)115(197)162-105(68(9)171)128(210)164-103(66(7)169)126(208)142-64(5)106(188)152-87(58-100(186)187)120(202)157-85(56-92(135)173)119(201)151-80(130(212)213)34-24-50-140-131(138)139/h11-19,26-31,62-68,72-90,101-105,166-171H,10,20-25,32-61,132-133,137H2,1-9H3,(H2,134,172)(H2,135,173)(H2,136,174)(H,141,189)(H,142,208)(H,143,175)(H,144,198)(H,145,200)(H,146,192)(H,147,193)(H,148,199)(H,149,206)(H,150,209)(H,151,201)(H,152,188)(H,153,190)(H,154,194)(H,155,204)(H,156,191)(H,157,202)(H,158,205)(H,159,207)(H,160,195)(H,161,196)(H,162,197)(H,163,203)(H,164,210)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,212,213)(H4,138,139,140)/t63-,64-,65+,66+,67+,68+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,101-,102-,103-,104-,105-/m0/s1

InChI Key

IFKYGMHPIHSEIJ-BXNASAFSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.